molecular formula C17H14O3S B14307963 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol CAS No. 112183-09-2

3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol

Cat. No.: B14307963
CAS No.: 112183-09-2
M. Wt: 298.4 g/mol
InChI Key: FBYHZZQWHADCQS-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-h

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the benzopyran core .

Scientific Research Applications

3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzopyran core can also participate in interactions with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfanyl)-3,4-dihydro-2H-furo2,3-hbenzopyran-6-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

112183-09-2

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

3-phenylsulfanyl-3,4-dihydro-2H-furo[2,3-h]chromen-6-ol

InChI

InChI=1S/C17H14O3S/c18-15-9-11-8-13(21-12-4-2-1-3-5-12)10-20-16(11)14-6-7-19-17(14)15/h1-7,9,13,18H,8,10H2

InChI Key

FBYHZZQWHADCQS-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C3C=COC3=C(C=C21)O)SC4=CC=CC=C4

Origin of Product

United States

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